molecular formula C11H13N5O4 B1680203 Benzofurazan, 4-(4-methyl-1-piperazinyl)-7-nitro-, 3-oxide CAS No. 58131-57-0

Benzofurazan, 4-(4-methyl-1-piperazinyl)-7-nitro-, 3-oxide

Cat. No. B1680203
CAS RN: 58131-57-0
M. Wt: 279.25 g/mol
InChI Key: MWFZDJLPWDCQIL-UHFFFAOYSA-N
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Description

“Benzofurazan, 4-(4-methyl-1-piperazinyl)-7-nitro-, 3-oxide”, also known as NSC 207895, is a chemical compound that has been identified as an inhibitor of the p53-binding protein MDMX . It has been shown to decrease MDMX promoter activity in a reporter assay using HT-1080 cells .

Scientific Research Applications

Synthetic Precursors and Chemical Reactions Benzofurazan N-oxides, including variants like 4-(4-methyl-1-piperazinyl)-7-nitrobenzofurazan 3-oxide, are notable for their reactivity in synthesizing diverse chemical compounds. For example, they react with primary nitroalkanes to produce 1-hydroxybenzimidazole 3-oxides and with secondary nitroalkanes to form red 2,2-dialkyl-2H-benzimidazole 1,3-dioxides. These reactions showcase the utility of benzofurazan N-oxides in creating compounds with varying chemical structures and properties (Latham et al., 1977).

Catalytic and Annulation Processes In a more recent application, benzofurazan N-oxides have been utilized in gold-catalyzed annulation processes. This method facilitates the synthesis of functionalized 7-nitroindoles, highlighting the versatility of benzofurazan N-oxides as precursors in catalytic reactions (Xu et al., 2019).

Fluorogenic and Fluorescent Labeling Benzofurazan derivatives are significant in the field of fluorogenic and fluorescent labeling. Compounds with a benzofurazan skeleton, such as those related to 4-(4-methyl-1-piperazinyl)-7-nitrobenzofurazan 3-oxide, are used for their fluorescent characteristics in various analytical and biological applications. These compounds are chosen for their sensitivity and specificity in labeling different analytes (Uchiyama et al., 2001)

Antibacterial Applications Benzofurazan N-oxide derivatives have shown potential in the synthesis of compounds with antibacterial properties. For instance, their reaction with β-diketone and β-ketoester leads to the formation of quinoxalines 1,4-di-N-oxide, which demonstrate significant in vitro antibacterial activity. This indicates the potential of benzofurazan N-oxide derivatives in developing new antibacterial agents (Hua Lan-ying, 2008).

Electrophilic Character and Reactivity The electrophilic character of benzofurazan derivatives, especially those with nitro groups, has been extensively studied. These compounds exhibit significant electrophilic reactivity, making them valuable in various chemical reactions, including as fluorogenic reagents for detecting amino and thiol residues on proteins, drugs, and biologically active molecules (Sebban et al., 2012).

properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O4/c1-13-4-6-14(7-5-13)9-3-2-8(15(17)18)10-11(9)16(19)20-12-10/h2-3H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFZDJLPWDCQIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C3=NO[N+](=C23)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206858
Record name Benzofurazan, 7-(4-methyl-1-piperazinyl)-4-nitro-, 1-oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzofurazan, 4-(4-methyl-1-piperazinyl)-7-nitro-, 3-oxide

CAS RN

58131-57-0
Record name 4-(4-Methyl-1-piperazinyl)-7-nitro-2,1,3-benzoxadiazole 3-oxide
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Record name Benzofurazan, 7-(4-methyl-1-piperazinyl)-4-nitro-, 1-oxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzofurazan, 3-oxide
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Record name Benzofurazan, 3-oxide
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Record name Benzofurazan, 7-(4-methyl-1-piperazinyl)-4-nitro-, 1-oxide
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Record name 4-(4-methylpiperazin-1-yl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GV Beyer, S Hueser, R Li, D Manika, M Lee, CHF Chan… - Surgery, 2023 - Elsevier
Background Gastroenteropancreatic neuroendocrine carcinomas are rare neoplasms with no effective treatments and poor prognosis. Few reliable preclinical models exist for the study …
Number of citations: 6 www.sciencedirect.com

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